Di-m-tolyl ether
Overview
Description
Di-m-tolyl ether, also known as 3,3’-dimethyldiphenyl ether, is an organic compound with the molecular formula C14H14O. It consists of two methyl-substituted phenyl groups connected by an oxygen atom. This compound is part of the ether family, characterized by an oxygen atom bonded to two aryl or alkyl groups.
Mechanism of Action
Target of Action
Di-m-tolyl ether, also known as 1,1’-Oxybis(3-methylbenzene), is a chemical compound with the molecular formula C14H14O It is used to form conformationally chiral molecules in the solid state .
Mode of Action
It is known to contribute to the formation of conformationally chiral molecules in the solid state . This suggests that it may interact with its targets to induce changes in their conformation, potentially affecting their function.
Biochemical Pathways
Its role in the formation of conformationally chiral molecules suggests that it may be involved in pathways related to molecular structure and function .
Pharmacokinetics
Its molecular weight is 198.26 g/mol , and it has a boiling point of 286.2°C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the formation of conformationally chiral molecules suggests that it may influence the structure and function of these molecules .
Action Environment
Factors such as temperature could potentially affect its stability, given its known boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-m-tolyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction typically involves the use of sodium m-tolyloxide and m-tolyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs the acid-catalyzed dehydration of m-tolyl alcohols. This method is efficient for producing symmetrical ethers like this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized aromatic compounds.
Reduction: Reduction reactions are less common but can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Various substituted di-m-tolyl ethers depending on the reagents used.
Scientific Research Applications
Di-m-tolyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its stable ether linkage.
Comparison with Similar Compounds
Di-p-tolyl ether: Similar structure but with para-substituted methyl groups.
Di-o-tolyl ether: Similar structure but with ortho-substituted methyl groups.
Diphenyl ether: Lacks the methyl substituents on the aromatic rings.
Uniqueness: Di-m-tolyl ether is unique due to its meta-substitution pattern, which affects its chemical reactivity and physical properties. The meta position provides a different steric and electronic environment compared to ortho and para isomers, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
1-methyl-3-(3-methylphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLFMPKQBNPIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173534 | |
Record name | Di-m-tolyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19814-71-2 | |
Record name | 1,1′-Oxybis[3-methylbenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19814-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-m-tolyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019814712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-m-tolyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-m-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-M-TOLYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644CLR3V44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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